6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine
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Overview
Description
6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function. This inhibition can disrupt critical cellular processes, leading to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Similar fused-ring structure with nitro groups.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another fused-ring compound with amino and nitro groups.
Uniqueness
6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine is unique due to its specific substitution pattern and the presence of both methyl and amino groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9N5 |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine |
InChI |
InChI=1S/C7H9N5/c1-4-3-12-7(11-6(4)9)5(8)2-10-12/h2-3H,8H2,1H3,(H2,9,11) |
InChI Key |
QFFBPYPPXFKEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C=N2)N)N=C1N |
Origin of Product |
United States |
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